REACTION_CXSMILES
|
[CH3:1][C:2]1([C:9]([O:11]CC)=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.Cl.NO.[N:17]1C=CC=CC=1>CCO>[CH3:1][C:2]12[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[N:17][O:11][C:9]2=[O:10] |f:1.2|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CC1(C(CCCC1)=O)C(=O)OCC
|
Name
|
37a
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0.99 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude material was partitioned between water and EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc twice more
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified via silica gel chromatography (0-35% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CC12C(=NOC1=O)CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |